

IMP-1088: A Technical Guide to a Host-Targeting Antiviral Compound

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IMP-1088

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of **IMP-1088**, a potent, first-in-class dual inhibitor of human N-myristoyltransferases 1 and 2 (NMT1 and NMT2). By targeting host cell machinery, **IMP-1088** represents a promising strategy for the development of broad-spectrum antiviral therapeutics with a potentially high barrier to resistance.

Introduction

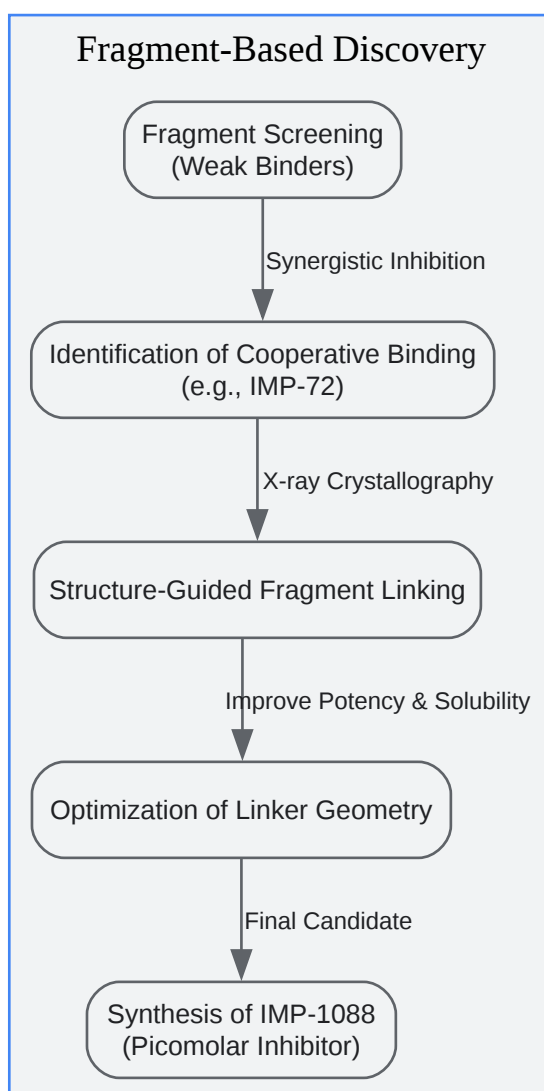
IMP-1088 is a small molecule inhibitor that prevents the production of infectious virus particles by blocking the myristoylation of viral proteins essential for capsid assembly.[1] This host-centric approach circumvents the challenge of viral diversity and the rapid emergence of resistance often seen with direct-acting antiviral agents.[2] Initially developed as a probe to study N-myristoylation in parasitic diseases, its potent activity against human NMTs has led to its exploration as a broad-spectrum antiviral. This document details the scientific journey of **IMP-1088**, from its rational design to its demonstrated efficacy against a range of viruses in preclinical studies.

Discovery and Optimization

The discovery of **IMP-1088** was a result of a sophisticated fragment-based drug discovery campaign. The process began with the identification of weakly binding fragments that showed

cooperative binding to the NMT enzyme. Through structure-guided fragment linking and subsequent optimization of the linker geometry, a significant increase in potency was achieved.

The initial hit compound, IMP-72, was optimized through several iterations, including the creation of analogues like IMP-994 and the fragment-linked compound IMP-917. This rational design process, guided by X-ray crystallography, ultimately led to the synthesis of **IMP-1088**, a picomolar inhibitor of both human NMT isoforms.[3]



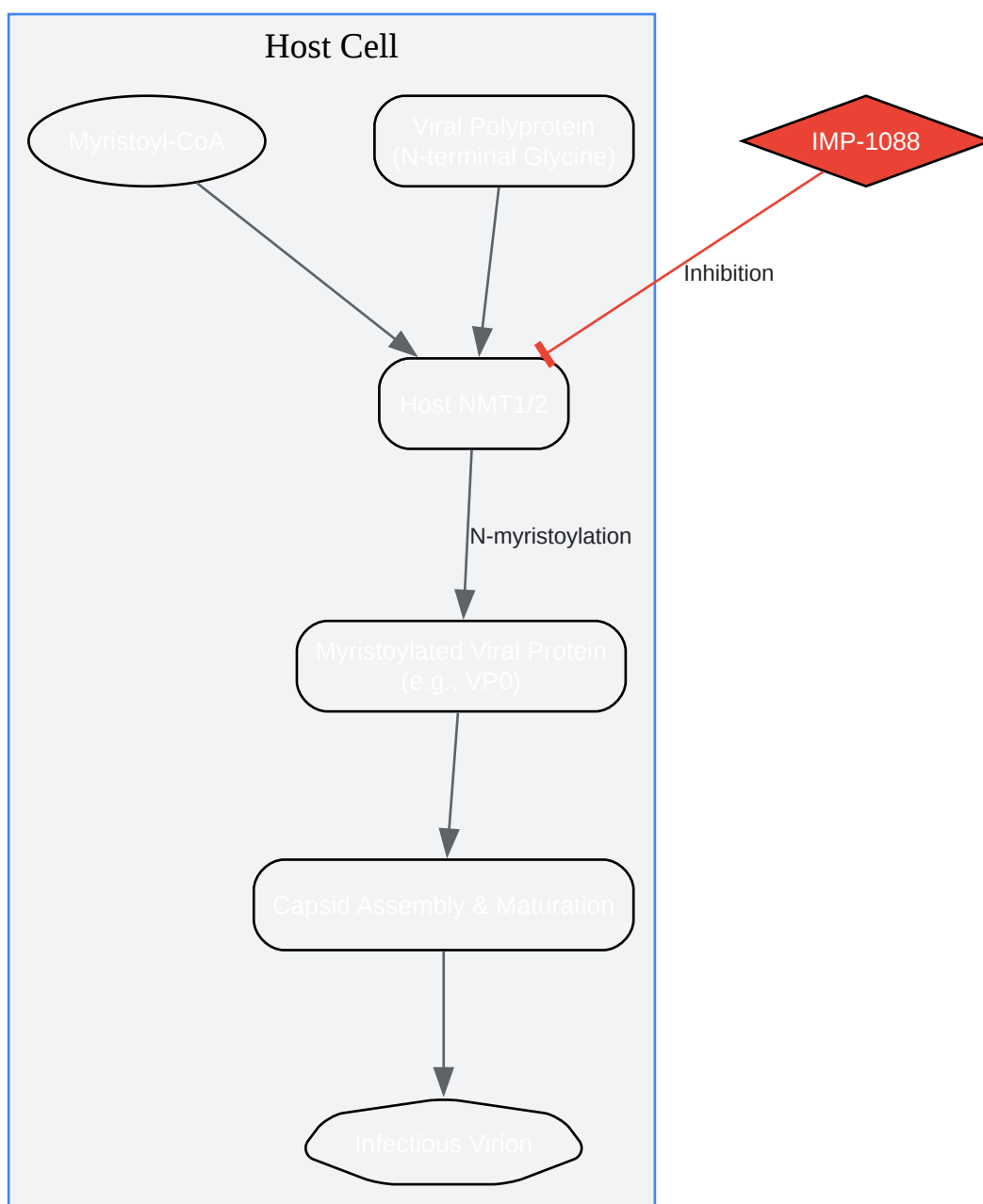
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Figure 1: Fragment-based discovery workflow of **IMP-1088**.

Mechanism of Action

IMP-1088 exerts its antiviral effect by inhibiting the host's N-myristoyltransferases (NMT1 and NMT2). N-myristoylation is a crucial co- and post-translational modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. Many viruses hijack the host's NMT enzymes to myristoylate their own proteins, a step that is essential for viral capsid formation, assembly, and subsequent infectivity.[1]

By binding to the protein substrate pocket of NMT, **IMP-1088** blocks the myristoylation of key viral proteins, such as the capsid precursor protein VP0 in rhinoviruses and the L1 protein in vaccinia virus.[3][4] This inhibition prevents the proper assembly of the viral capsid, leading to the production of non-infectious virions.[4] This mechanism has been demonstrated to be effective against a variety of viruses, including rhinoviruses, poliovirus, foot-and-mouth disease virus, and poxviruses.[1][3]



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Figure 2: Signaling pathway of **IMP-1088**'s antiviral mechanism.

Quantitative Data

IMP-1088 has demonstrated exceptional potency against human NMT enzymes and potent antiviral activity in various cellular assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Enzymatic and Cellular Potency of **IMP-1088**

Parameter	Target/Assay	Value	Reference
IC50	Human NMT1 (HsNMT1)	<1 nM	[5]
IC50	Human NMT2 (HsNMT2)	<1 nM	[5]
Kd	Human NMT1 (HsNMT1)	<210 pM	[5]
IC50	Rhinovirus-induced Cytopathic Effect (CPE)	17 nM	[5]
IC50	Single-cycle Rhinovirus Production	5.8 nM	[3]
EC50	Vaccinia Virus (VACV) Infection	0.1 µM	[4]

Table 2: Antiviral Spectrum of **IMP-1088**

Virus Family	Virus	Key Myristoylated Protein	Reference
Picornaviridae	Rhinovirus (multiple serotypes)	VP0	[3]
Picornaviridae	Poliovirus	VP0	[3]
Picornaviridae	Foot-and-Mouth Disease Virus	VP0	[3]
Poxviridae	Vaccinia Virus (VACV)	L1, A16, G9	[2] [4]
Arenaviridae	Lassa Virus, Junin Virus	Z matrix protein, GP1 signal peptide	[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of **IMP-1088**.

Quantitative Chemical Proteomics for N-Myristoylation

This protocol allows for the identification and quantification of N-myristoylated proteins in host cells and viruses.

- Metabolic Labeling:
 - Culture cells (e.g., HeLa) to the desired confluency.
 - Infect cells with the virus of interest (e.g., Rhinovirus RV-A16 at a multiplicity of infection (MOI) of 20) for a specified period (e.g., 6 hours).
 - During infection, supplement the culture medium with an alkyne-tagged myristic acid analog, such as YnMyr.
 - In parallel, treat a set of infected cells with **IMP-1088** (e.g., 50 nM) and a control set with DMSO.
- Cell Lysis and Protein Quantification:
 - Harvest and lyse the cells.
 - Determine the total protein concentration of the lysates using a BCA assay.
- Click Chemistry and Enrichment:
 - To 300 µg of total protein lysate, add copper-catalyzed azide-alkyne cycloaddition (CuAAC) ligation reagents, including an azide-biotin capture reagent.
 - Incubate for 1 hour at room temperature to ligate the biotin tag to the YnMyr-labeled proteins.
 - Precipitate the proteins and wash the pellet with cold methanol.

- Mass Spectrometry Analysis:
 - Resuspend the protein pellet and proceed with standard proteomics sample preparation (e.g., trypsin digestion).
 - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Perform label-free quantification (LFQ) to compare the abundance of identified proteins between the **IMP-1088**-treated and control samples to identify proteins whose myristoylation is inhibited.[\[2\]](#)

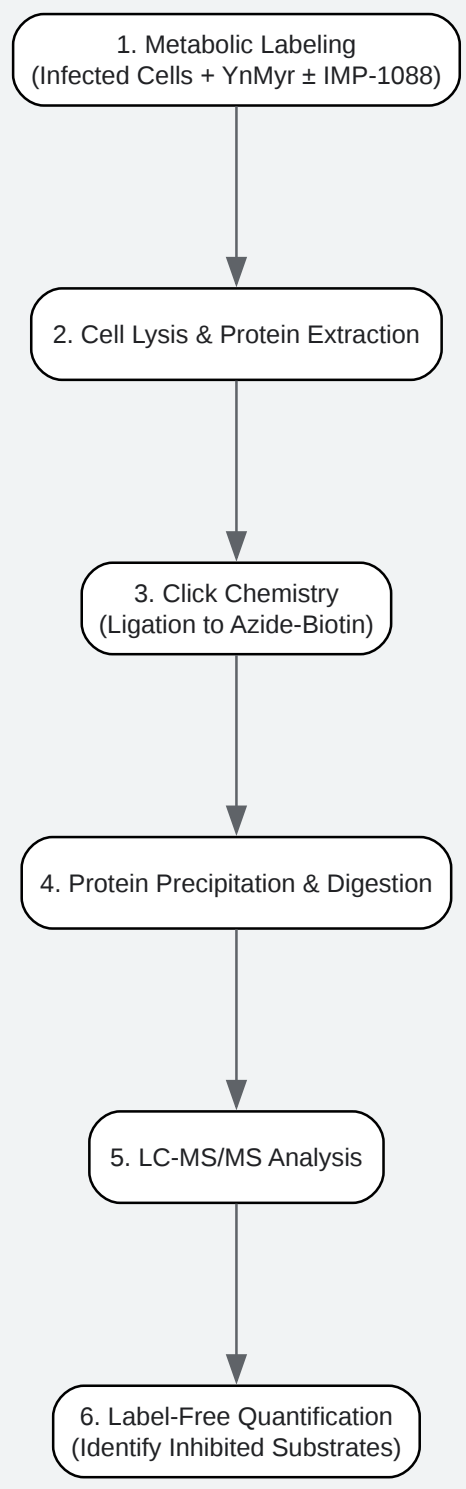
Viral Replication and Titer Assays

These assays are used to determine the effect of **IMP-1088** on the production of infectious virus particles.

- Single-Cycle Replication Assay:
 - Seed host cells (e.g., HeLa) in multi-well plates.
 - Infect the cells with the virus at a high MOI (e.g., 20) to ensure a single synchronous round of infection.
 - Add serial dilutions of **IMP-1088** or DMSO (vehicle control) to the wells.
 - Incubate for a period equivalent to one viral replication cycle (e.g., 6-7 hours for rhinovirus).
 - Harvest the cells and subject them to freeze-thaw cycles to release the virus particles.
- Endpoint Titration (TCID₅₀ Assay):
 - Serially dilute the viral lysates from the single-cycle replication assay.
 - Add the dilutions to fresh host cells in a 96-well plate.
 - Incubate for several days and then assess the cytopathic effect (CPE) in each well.

- Calculate the 50% tissue culture infectious dose (TCID₅₀) per ml to determine the viral titer.
- Plot the viral titers against the **IMP-1088** concentration to determine the IC₅₀ value.[\[3\]](#)

Chemical Proteomics Workflow



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- To cite this document: BenchChem. [IMP-1088: A Technical Guide to a Host-Targeting Antiviral Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608084#imp-1088-discovery-and-development]

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